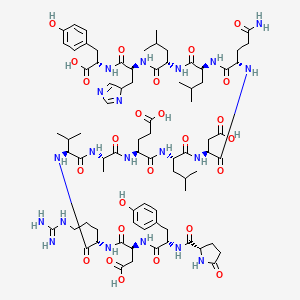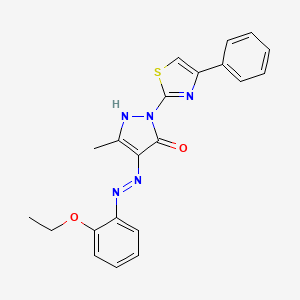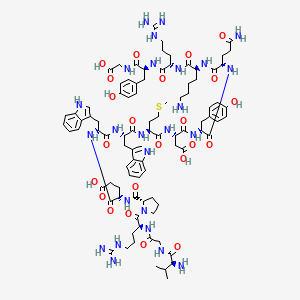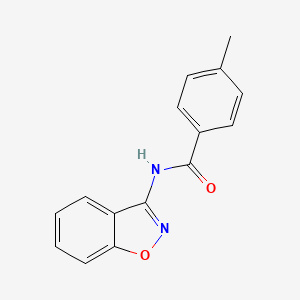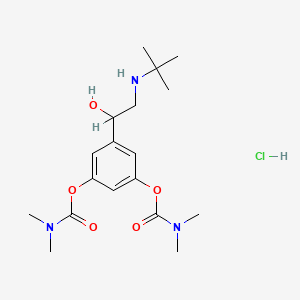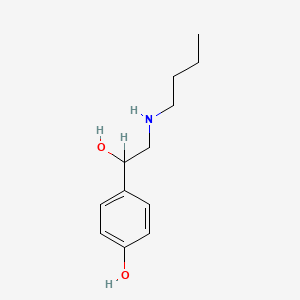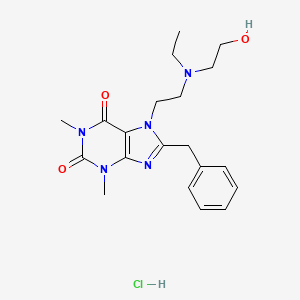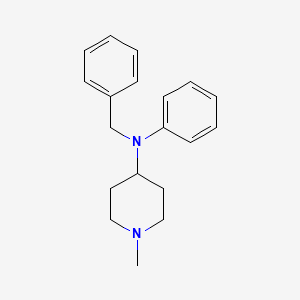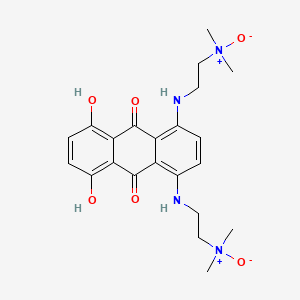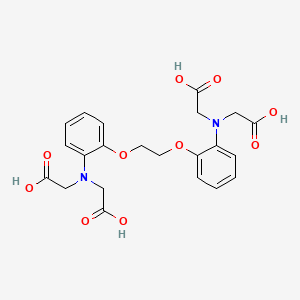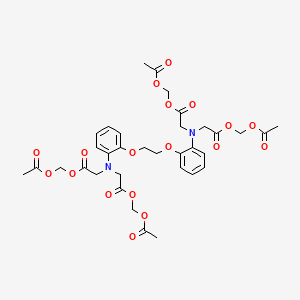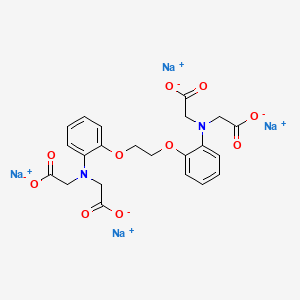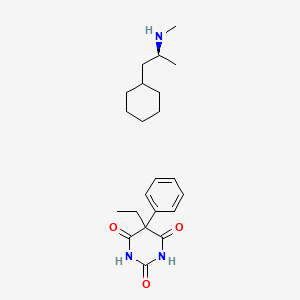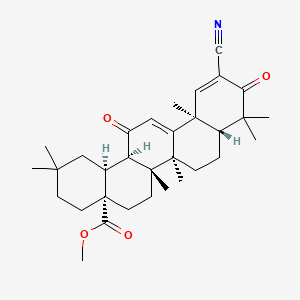![molecular formula C14H18Cl3N5O2 B1667809 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 30711-93-4](/img/structure/B1667809.png)
6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRL 6231 is a triazine antimalarial.
Aplicaciones Científicas De Investigación
Antiplasmodial Activity
6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride and its derivatives have demonstrated significant antiplasmodial activity. For instance, one study found that these compounds exhibited potent in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum, with certain derivatives identified as particularly effective against drug-resistant strains (Lourens et al., 2016).
Novel Synthesis Methods
New procedures for the preparation of N,6-disubstituted-1,3,5-triazine-2,4-diamines, including this compound, have been developed, broadening the scope and application of these chemicals (Liu, Lin, & Leftheris, 2007).
Anti-Toxoplasma Activity
Some triazine derivatives, including 6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride, have shown efficacy against Toxoplasma gondii in vitro and in vivo, indicating their potential as treatments for toxoplasmosis (Mui et al., 2005).
Antimicrobial Activity
Some derivatives of this compound have been synthesized with antimicrobial properties, showing significant activity against certain bacterial strains, demonstrating the compound's versatility in different areas of medicinal chemistry (Koç, Aladağ, & Uysal, 2013).
Application in Material Science
Derivatives of 6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride have been used in the synthesis of materials for nonlinear optics and other advanced material applications, highlighting the compound's utility beyond biological contexts (Boese et al., 2002).
Environmental Applications
Triazine compounds, including derivatives of 6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride, have been studied for their environmental impact, particularly in the context of soil and water treatment, showcasing their relevance in environmental science (Baer & Calvet, 1999).
Propiedades
Número CAS |
30711-93-4 |
|---|---|
Nombre del producto |
6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride |
Fórmula molecular |
C14H18Cl3N5O2 |
Peso molecular |
431.1 g/mol |
Nombre IUPAC |
6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C14H18Cl3N5O2.ClH/c1-14(2)21-12(18)20-13(19)22(14)24-5-3-4-23-11-7-9(16)8(15)6-10(11)17;/h6-7H,3-5H2,1-2H3,(H4,18,19,20,21);1H |
Clave InChI |
MJZJYWCQPMNPRM-UHFFFAOYSA-N |
SMILES |
CC1(N=C(N=C(N1OCCCOC2=CC(=C(C=C2Cl)Cl)Cl)N)N)C.Cl |
SMILES canónico |
CC1(N=C(N=C(N1OCCCOC2=CC(=C(C=C2Cl)Cl)Cl)N)N)C.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
30711-93-4 (hydrochloride) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4,6-diamino-(1,2-dihydro)-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine.HCL BRL 51084 BRL 6231 BRL 6231hydrochloride BRL 6231mono-Hydrobromide BRL-51084 BRL-6231 unspecified HCl of BRL 6231 WR 99210 WR-99210 WR99210-HCl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



